molecular formula C19H23ClN4S B4019671 4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride

4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride

Cat. No. B4019671
M. Wt: 374.9 g/mol
InChI Key: WOAIYSCMNOVKIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the use of optically active precursors and various chemical reactions to achieve high optical purity and desired pharmacological effects. For instance, Ashimori et al. (1991) described the synthesis of optically active compounds with high optical purities from specific acids, highlighting the complexity and precision required in the synthetic processes of related compounds (Ashimori et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is often characterized using advanced techniques to understand their potential biological activity. Studies such as those by Abu‐Hashem et al. (2020) delve into the synthesis of novel compounds derived from specific reactions, which are then used as precursors for further chemical modifications (Abu‐Hashem et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are explored through various reactions, including nucleophilic aromatic substitution and cyclization. For example, the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines by Jang et al. (2010) highlights the structural variety and immunosuppressive activity potential, indicating the chemical versatility and biological relevance of compounds in this class (Jang et al., 2010).

Physical Properties Analysis

Investigating the physical properties of such compounds, including solubility and stability, is essential for understanding their potential application. The work by Shibuya et al. (2018) on the discovery of a clinical candidate highlights the importance of solubility and oral absorption in the development of pharmaceutical agents (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential biological activities, are critical for determining the applicability of these compounds in therapeutic contexts. Studies such as the synthesis and evaluation of 4-piperazino-5-methylthiopyrimidines for pharmacological properties by Mattioda et al. (1975) provide insight into the chemical series' potential for medical applications (Mattioda et al., 1975).

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S.ClH/c1-14-15(2)24-19-17(14)18(20-13-21-19)23-10-8-22(9-11-23)12-16-6-4-3-5-7-16;/h3-7,13H,8-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAIYSCMNOVKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC=CC=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride
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4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride
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4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride
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4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride
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4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride
Reactant of Route 6
4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride

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